IU1-248

概要

説明

IU1-248は、脱ユビキチン化酵素であるユビキチン特異的プロテアーゼ14(USP14)の強力かつ選択的な阻害剤です。 この化合物は、タンパク質分解経路を調節する能力により注目を集めており、癌や神経変性疾患など、さまざまな疾患の研究において貴重なツールとなっています .

準備方法

IU1-248の合成は、USP14の最初の阻害剤であるIU1を出発物質として、一連の化学反応によって行われます。 this compoundの調製には、その効力と選択性を高めるための構造修飾が含まれます。 合成経路は通常、以下の手順で構成されます。

出発物質: IU1

反応条件:

工業生産: 工業生産方法の詳細な記述は多くありませんが、合成は、化合物の純度と有効性を確保するための精製および特性評価工程を含む、標準的な有機合成技術を用いると考えられています

化学反応の分析

IU1-248は、主にUSP14との相互作用に焦点を当てて、さまざまな化学反応を起こします。

反応の種類: この化合物は、酸化や還元などの従来の化学反応ではなく、主に結合相互作用を起こします。

一般的な試薬と条件: 合成には、IU1骨格に官能基を導入するのに役立つ試薬が使用されます。 条件には、目的の修飾を確実に行うための制御された温度と溶媒が含まれます。

科学研究への応用

This compoundは、いくつかの科学研究の用途があります。

化学: ユビキチン・プロテアソーム系とそのタンパク質分解における役割を研究するためのツール化合物として使用されます。

生物学: タンパク質恒常性の調節とその細胞プロセスへの影響を理解するのに役立ちます。

医学: タンパク質分解経路を調節することにより、癌や神経変性疾患などの疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Therapeutic Applications

Cancer Treatment:

Recent studies have demonstrated that IU1-248 has synergistic effects when combined with other therapies for treating BRCA-mutant and PARP inhibitor-resistant TNBC cells. The combination of this compound with PARG inhibitors resulted in enhanced cytotoxicity due to increased DNA damage and impaired DNA repair mechanisms . This suggests that this compound could be a valuable addition to cancer treatment regimens targeting resistant tumor types.

Neurodegenerative Diseases:

Given the role of USP14 in regulating protein homeostasis, this compound may also have implications for neurodegenerative diseases characterized by protein misfolding and aggregation. Research indicates that inhibition of USP14 could facilitate the clearance of toxic proteins associated with conditions like Alzheimer's disease .

Case Studies

作用機序

IU1-248は、USP14のユニークな立体部位に結合し、ユビキチンの活性部位へのアクセスを遮断することで効果を発揮します。 このアロステリック阻害は、USP14がその基質を脱ユビキチン化することを防ぎ、タンパク質分解を促進します。 分子標的は、USP14酵素の活性に不可欠な特定の残基を含みます .

類似化合物の比較

This compoundは、IU1やIU1-47などの他のUSP14阻害剤と比較されます。

IU1: USP14の最初の阻害剤で、this compoundよりも効力が低い。

IU1-47: this compoundと同等の効力を有する別の誘導体。

独自性: This compoundは、IU1と比較して10倍の効力向上が見られ、USP14関連経路を研究するためのより効果的なツールとなっています .

類似化合物

- IU1

- IU1-47

- FT671 (USP7の阻害剤で、同様のアロステリック阻害機構を示します)

This compoundは、効力と選択性が向上しているため、脱ユビキチン化酵素とその疾患メカニズムにおける役割を研究するための貴重な化合物です .

類似化合物との比較

IU1-248 is compared with other inhibitors of USP14, such as IU1 and IU1-47:

IU1: The first identified inhibitor of USP14, less potent than this compound.

IU1-47: Another derivative with comparable potency to this compound.

Uniqueness: This compound is noted for its 10-fold increased potency compared to IU1, making it a more effective tool for studying USP14-related pathways .

Similar Compounds

- IU1

- IU1-47

- FT671 (an inhibitor of USP7, showcasing a similar allosteric inhibition mechanism)

This compound stands out due to its enhanced potency and selectivity, making it a valuable compound in the study of deubiquitinating enzymes and their role in disease mechanisms .

生物活性

IU1-248 is a small molecule that acts as a potent inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 14 (USP14). Its development represents a significant advancement in the field of targeted cancer therapies, particularly in the context of enhancing proteasomal degradation and influencing DNA repair pathways. This article reviews the biological activity of this compound, providing insights into its mechanisms of action, potency, selectivity, and potential therapeutic applications.

This compound functions primarily through allosteric inhibition of USP14. It binds to a unique steric site within the enzyme, which prevents ubiquitin from accessing its binding site, thereby blocking deubiquitination. This inhibition leads to an accumulation of ubiquitinated proteins and promotes proteasomal degradation. The compound exhibits a competitive inhibition mechanism similar to its predecessor, IU1, but with significantly improved potency.

Potency and Selectivity

The IC50 value of this compound is reported to be 0.83 μM , making it approximately ten times more potent than IU1. It shows selectivity for USP14 over other deubiquitinating enzymes (DUBs), with a notable preference for USP14 compared to IsoT (an unrelated DUB). The structural modifications in this compound compared to IU1 enhance van der Waals interactions and hydrophobic contacts, contributing to its increased potency.

| Compound | IC50 (μM) | Selectivity for USP14 |

|---|---|---|

| IU1 | 8.3 | Moderate |

| IU1-47 | 0.6 | High |

| This compound | 0.83 | High |

Structural Insights

Crystallographic studies have elucidated the binding mode of this compound within the USP14 catalytic domain. The compound occupies a pocket that is crucial for its inhibitory activity, as shown in co-crystal structures. Key structural features include:

- Phenyl Ring Modifications : The presence of larger substituents (e.g., Cl- and CN-) enhances interaction with USP14.

- Piperidine Ring Size : The six-membered piperidine ring provides stronger hydrophobic interactions than the five-membered pyrrolidine ring found in IU1.

Case Studies and Experimental Findings

Recent studies have highlighted the biological implications of this compound in various cellular contexts:

-

Synergistic Effects in Cancer Therapy :

- A study demonstrated that combining this compound with COH34, a Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, resulted in enhanced DNA damage in triple-negative breast cancer (TNBC) cells. This combination was shown to promote error-prone non-homologous end joining (NHEJ) repair pathways, leading to synthetic lethality in BRCA1-mutant cells .

- Impact on DNA Damage Response :

- Neuroprotective Effects :

特性

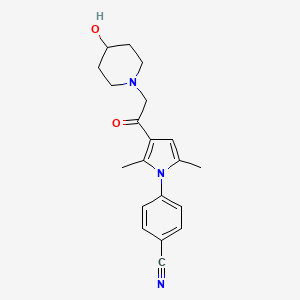

IUPAC Name |

4-[3-[2-(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOUOZGIXDMUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CN3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。